molecular formula C16H14N2OS B3821653 2-(1H-benzimidazol-2-ylthio)-1-(4-methylphenyl)ethanone CAS No. 27097-09-2

2-(1H-benzimidazol-2-ylthio)-1-(4-methylphenyl)ethanone

Cat. No. B3821653
CAS RN: 27097-09-2
M. Wt: 282.4 g/mol
InChI Key: BPVRPBBHENIHEY-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylthio)-1-(4-methylphenyl)ethanone, commonly known as BMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPE belongs to the family of benzimidazole derivatives, which have been extensively studied for their biological activities, including anticancer, antiviral, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of BMPE is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BMPE has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in the regulation of the cell cycle and gene expression, respectively.
Biochemical and Physiological Effects
BMPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMPE inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. BMPE has also been shown to have antiviral and antimicrobial properties, making it a potential candidate for the development of new antiviral and antimicrobial agents. In vivo studies have shown that BMPE has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

BMPE has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. BMPE also has a high purity and can be easily characterized using various analytical techniques. However, BMPE has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. BMPE also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

BMPE has several potential future directions for research. One area of research is the development of BMPE-based anticancer agents. Studies have shown that BMPE inhibits the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. Another area of research is the development of BMPE-based antiviral and antimicrobial agents. BMPE has been shown to have antiviral and antimicrobial properties, making it a potential candidate for the development of new antiviral and antimicrobial drugs. Finally, future research could focus on the optimization of BMPE's pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness in vivo.
Conclusion
In conclusion, BMPE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPE has been investigated for its potential anticancer, antiviral, and antimicrobial properties, and has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. BMPE has several advantages for lab experiments, but also has some limitations. Future research could focus on the development of BMPE-based drugs for various applications and the optimization of its pharmacokinetic properties.

Scientific Research Applications

BMPE has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, BMPE has been investigated for its potential anticancer activity. Studies have shown that BMPE inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. BMPE has also been shown to have antiviral and antimicrobial properties, making it a potential candidate for the development of new antiviral and antimicrobial agents.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)15(19)10-20-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVRPBBHENIHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395357
Record name 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone

CAS RN

27097-09-2
Record name 2-(1H-Benzimidazol-2-ylthio)-1-(4-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27097-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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